![molecular formula C8H9NOS B008759 (E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime CAS No. 19995-19-8](/img/structure/B8759.png)
(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trazodone is a phenylpiperazine compound that belongs to the class of serotonin receptor antagonists and reuptake inhibitors. It is primarily used as an antidepressant medication to treat major depressive disorder, anxiety disorders, and insomnia. Trazodone was first approved for medical use in the United States in 1981 and is available as a generic medication. It is known for its sedative effects and is often prescribed to help with sleep disturbances associated with depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trazodone involves the reaction of N-(3-chlorophenyl)-N’-(3-chloropropyl)-piperazine hydrochloride with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in a solvent. The reaction mixture is then treated with an alkali and heated under reflux conditions. The product is crystallized to obtain trazodone, which is then reacted with hydrochloric acid to form trazodone hydrochloride .
Industrial Production Methods
Industrial production of trazodone typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and crystallization conditions. Advanced techniques like microwave-assisted synthesis have also been explored to improve efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Trazodone undergoes various chemical reactions, including:
Oxidation: Trazodone can be oxidized to form its N-oxide derivatives.
Reduction: Reduction reactions can convert trazodone to its corresponding amine derivatives.
Substitution: Trazodone can undergo substitution reactions, particularly at the piperazine ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.
Major Products
Oxidation: N-oxide derivatives of trazodone.
Reduction: Amine derivatives of trazodone.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Trazodone has a wide range of scientific research applications:
Chemistry: Trazodone and its derivatives are studied for their chemical properties and potential as intermediates in organic synthesis.
Biology: Trazodone is used in research on neurotransmitter systems, particularly serotonin pathways.
Medicine: Trazodone is extensively studied for its therapeutic effects in treating depression, anxiety, and sleep disorders. .
Industry: Trazodone is used in the pharmaceutical industry for the development of antidepressant medications and formulations.
Mechanism of Action
Trazodone exerts its effects primarily by inhibiting the reuptake of serotonin and blocking serotonin type 2A receptors. It also acts as an antagonist at histamine H1 receptors and alpha-1 adrenergic receptors. This multifaceted mechanism contributes to its antidepressant, anxiolytic, and sedative properties. At low doses, trazodone’s hypnotic effects are due to the blockade of serotonin type 2A receptors, while higher doses involve serotonin reuptake inhibition, enhancing its antidepressant effects .
Comparison with Similar Compounds
Trazodone is often compared with other antidepressants such as:
Tricyclic Antidepressants (TCAs): Like amitriptyline and doxepin, which also affect multiple neurotransmitter systems but have a higher incidence of side effects like anticholinergic effects and cardiotoxicity.
Selective Serotonin Reuptake Inhibitors (SSRIs): Such as fluoxetine and sertraline, which primarily inhibit serotonin reuptake but may cause anxiety, insomnia, and sexual dysfunction.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Like venlafaxine and duloxetine, which inhibit the reuptake of both serotonin and norepinephrine but can lead to increased blood pressure and other side effects.
Trazodone’s unique combination of serotonin reuptake inhibition and receptor antagonism, along with its relatively mild side effect profile, distinguishes it from these other classes of antidepressants .
Properties
IUPAC Name |
(NE)-N-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHKHQOLEYGCNT-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=NO)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CS2)/C(=N/O)/C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19995-19-8 |
Source


|
| Record name | NSC117727 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
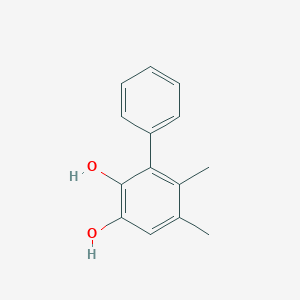
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
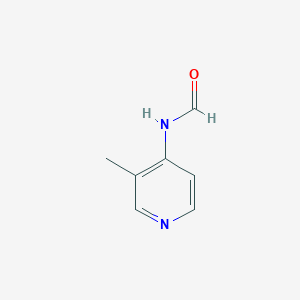
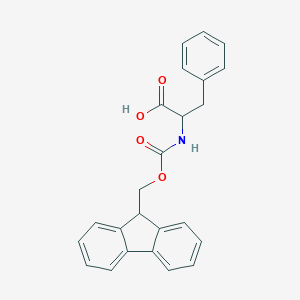
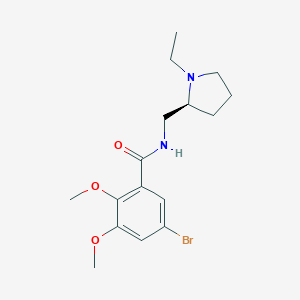
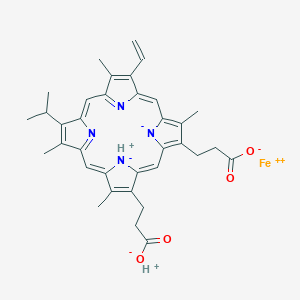
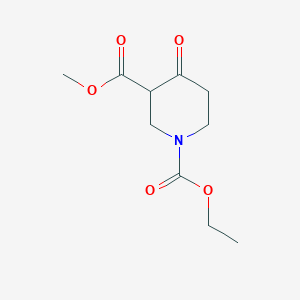

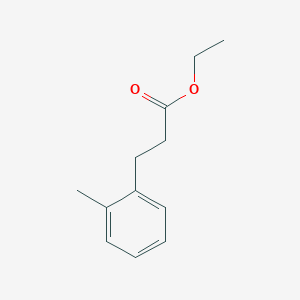
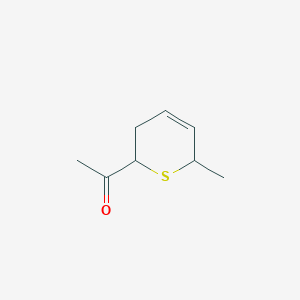
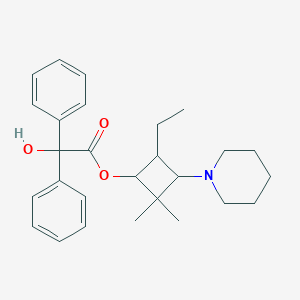
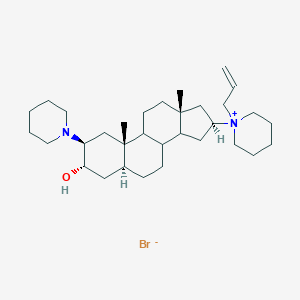
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)

